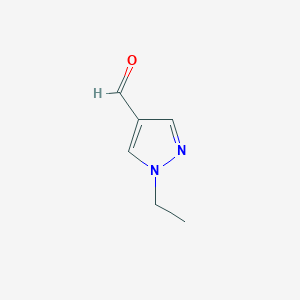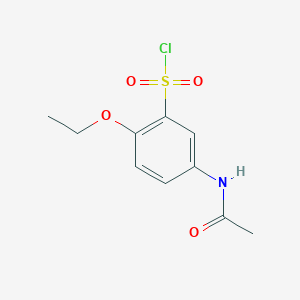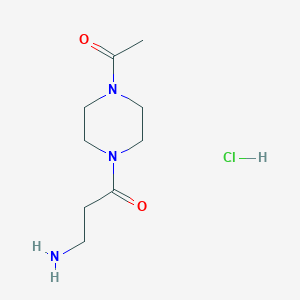
1-Ethyl-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
1-Ethyl-1H-pyrazole-4-carbaldehyde (1-EPC) is an organic compound belonging to the pyrazole family of heterocyclic compounds. It is a colorless, crystalline solid that is soluble in polar organic solvents. 1-EPC has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Inhibitors Synthesis : 1-Ethyl-1H-pyrazole-4-carbaldehyde is used as a starting material for synthesizing various inhibitors. For example, it has been utilized in the creation of 5α-reductase and aromatase inhibitors derived from 1,2,3-triazole derivatives, showing significant inhibition potency (El-Naggar et al., 2020).
Antimicrobial Schiff Bases : This compound is involved in the synthesis of Schiff bases with chitosan, which have demonstrated notable antimicrobial activities against various bacteria and fungi (Hamed et al., 2020).
Antimicrobial and Antioxidant Properties : Pyrazole-4-carbaldehyde derivatives exhibit antimicrobial and antioxidant activities. For instance, new quinolinyl chalcones containing a pyrazole group showed promising anti-microbial properties against bacterial and fungal strains (Prasath et al., 2015).
Chemical Synthesis and Characterization
Derivative Synthesis : The compound is instrumental in synthesizing various chemical derivatives. For example, new pyrazole fused pyrans have been synthesized through intramolecular cyclisation reactions (Gurunanjappa et al., 2016).
Characterization of Novel Compounds : It's used to create new compounds characterized by analytical and spectroscopic data. For example, 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives have been synthesized and characterized for their antioxidant and anti-inflammatory activities (Sudha et al., 2021).
Synthesis in Green Chemistry : The compound is also relevant in green chemistry for synthesizing new series like pyrazolo[1,2-b]phthalazinediones, emphasizing clean and efficient synthesis methods (Rashdan et al., 2018).
Advanced Material Synthesis
Functional Derivatives for Antimicrobial Activities : Derivatives of this compound are synthesized for their potential in creating effective antimicrobial agents. These derivatives exhibit significant effects against various bacterial and fungal strains (Biointerface Research in Applied Chemistry, 2021).
Synthesis of Phenyl-1H-pyrazoles : The compound is used in the synthesis of phenyl-1H-pyrazoles, highlighting the efficiency of Microwave-Assisted Organic Synthesis (MAOS) over conventional methods (Machado et al., 2021).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-Ethyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of enzyme inhibitors and ligands for supramolecular chemistry. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of enzyme inhibitors that target specific enzymes involved in metabolic pathways. The interactions between this compound and these biomolecules are primarily based on its ability to form covalent bonds with active sites on enzymes, thereby inhibiting their activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to enzyme inhibition or activation. This binding interaction often involves the formation of covalent bonds with amino acid residues in the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can undergo polymerization in solutions at elevated temperatures in the presence of an acid, which can affect its long-term stability and efficacy . Additionally, long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular signaling pathways. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For instance, it has been used in the synthesis of enzyme inhibitors that target specific metabolic pathways, thereby altering the flow of metabolites and affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments. For example, binding to specific transporters can facilitate the uptake of this compound into cells, while interactions with binding proteins can affect its distribution within the cytoplasm or other cellular organelles .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, localization to the nucleus can enable this compound to interact with transcription factors and influence gene expression, while localization to the mitochondria can affect cellular metabolism and energy production .
Propriétés
IUPAC Name |
1-ethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-8-4-6(5-9)3-7-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSDESWKSPAALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374547 | |
| Record name | 1-Ethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304903-10-4 | |
| Record name | 1-Ethyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304903-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-1H-pyrazole-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)









